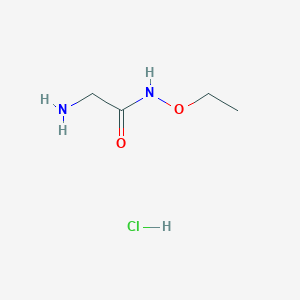

2-amino-N-ethoxyacetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-N-ethoxyacetamide hydrochloride is an organic compound with the molecular formula C4H10N2O2Cl. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-ethoxyacetamide hydrochloride typically involves the reaction of ethyl chloroacetate with ammonia to form ethyl aminoacetate. This intermediate is then reacted with ethyl chloroformate to produce ethyl N-ethoxyacetamide. Finally, the compound is treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-N-ethoxyacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylamines.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides and other derivatives.

Aplicaciones Científicas De Investigación

Biochemical Properties

Chemical Structure : 2-amino-N-ethoxyacetamide hydrochloride is characterized by the presence of an amino group, an ethoxy group, and an acetamide moiety. This structure enables it to participate in a variety of biochemical interactions.

Interactions with Biomolecules : The compound has been shown to interact with enzymes and receptors, influencing cellular processes such as metabolism and signaling pathways. Its ability to form hydrogen bonds and engage in electrostatic interactions is crucial for its biological activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific targets within cells. It can act as both an enzyme inhibitor or activator, depending on the context of the biochemical environment. The interactions with glycine receptors suggest potential implications in neurotransmission and synaptic modulation.

Scientific Research Applications

This compound has several applications across different scientific disciplines:

Chemistry

- Reagent in Organic Synthesis : It serves as a reagent in the synthesis of more complex molecules, contributing to advancements in organic chemistry.

Biology

- Biological Activity Studies : Research has focused on its potential biological activities, particularly its interactions with various biomolecules, which can lead to insights into metabolic pathways and cellular functions.

Medicine

- Therapeutic Potential : Although specific medical applications are still under investigation, the compound's interactions with enzymes involved in amino acid metabolism indicate potential therapeutic uses in metabolic disorders.

Industry

- Pharmaceutical Production : It is utilized as a building block in the synthesis of pharmaceuticals and specialty chemicals, highlighting its industrial relevance.

Case Studies

Several case studies have highlighted the applications of this compound:

- Enzyme Interaction Studies : Research has demonstrated that this compound can modulate enzyme activity, impacting metabolic pathways significantly. For instance, studies have shown that it influences the activity of enzymes related to amino acid metabolism, which could be pivotal for developing treatments for metabolic disorders.

- Neurotransmission Modulation : The interaction of this compound with glycine receptors suggests its potential role in modulating neurotransmission. This property could lead to further exploration into its use as a therapeutic agent for neurological conditions.

- Synthesis of Specialty Chemicals : In industrial applications, this compound has been employed as an intermediate in the synthesis of specialty chemicals, demonstrating its versatility and importance in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 2-amino-N-ethoxyacetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s effects are mediated through

Actividad Biológica

2-Amino-N-ethoxyacetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C4H10ClN2O2. It is characterized by the presence of an ethoxy group attached to the acetamide structure, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound's amine group allows it to form hydrogen bonds and engage in electrostatic interactions, which are crucial for binding to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Its interactions with neurotransmitter receptors could influence signaling pathways related to neurotransmission and cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Properties : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assessment : In a cell viability assay using human cancer cell lines, concentrations of 10-100 µM resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Reduced viability in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Dosage and Toxicity

The effects of this compound vary significantly with dosage. Lower doses tend to exhibit beneficial effects, while higher doses may lead to toxicity. Understanding the therapeutic window is crucial for its potential clinical applications.

Propiedades

IUPAC Name |

2-amino-N-ethoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2-8-6-4(7)3-5;/h2-3,5H2,1H3,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHROHNBBEEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.